molecular formula C13H21NO B7994016 2-[4-(Dimethylamino)phenyl]-2-pentanol

2-[4-(Dimethylamino)phenyl]-2-pentanol

Cat. No.: B7994016
M. Wt: 207.31 g/mol
InChI Key: DVRGWDXRSZIENZ-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-2-pentanol is a tertiary alcohol featuring a dimethylamino-substituted phenyl group attached to the second carbon of a pentanol chain. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and electron-donating capabilities from the dimethylamino moiety.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-10-13(2,15)11-6-8-12(9-7-11)14(3)4/h6-9,15H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRGWDXRSZIENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-2-pentanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-[4-(Dimethylamino)phenyl]-2-pentanone.

    Reduction: Formation of 2-[4-(Dimethylamino)phenyl]pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-2-pentanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique spectroscopic properties.

    Medicine: Explored for its potential therapeutic effects, including antitumor activity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-pentanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors or enzymes. The phenyl ring provides a hydrophobic interaction site, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The dimethylamino-phenyl group is a common feature among analogs, but substituents and backbone chains vary significantly:

Compound Name Key Structural Features Functional Group Differences Applications/Reactivity Insights Reference
2-[4-(Dimethylamino)phenyl]-2-pentanol Phenyl with dimethylamino group; pentanol chain Tertiary alcohol Hypothesized use in resins or drug synthesis N/A
Ethyl 4-(dimethylamino) benzoate Phenyl with dimethylamino group; ester linkage Ester (COOEt) Higher reactivity in resin polymerization
2-(Dimethylamino) ethyl methacrylate Dimethylamino group on ethyl chain; methacrylate Methacrylate (C=C-COOCH₃) Lower reactivity, enhanced by DPI initiator
(1R,2S)-2-(Dimethylamino)-1-phenylpropan-1-ol Chiral center; shorter alcohol chain Secondary alcohol; stereochemistry Potential pharmacological activity
Droloxifene derivatives Dimethylaminoethoxy-phenyl; stilbene backbone Ether linkage (OCH₂CH₂NMe₂) Antiestrogenic/anticancer activity

Reactivity and Physical Properties

  • Ethyl 4-(dimethylamino) benzoate: Demonstrates higher reactivity in resin systems compared to methacrylate analogs, achieving a 15–20% higher degree of conversion in polymerization. Its ester group enhances electron-donating capacity, improving initiation efficiency .
  • 2-(Dimethylamino) ethyl methacrylate: Requires co-initiators like diphenyliodonium hexafluorophosphate (DPI) to achieve comparable reactivity. Physical properties (e.g., flexural strength) are inferior to ethyl benzoate analogs but improve with higher amine concentrations .
  • This compound: The tertiary alcohol group may reduce solubility in non-polar resins compared to esters but could enhance hydrogen bonding in polar matrices. No direct data available; inferences based on methylpentanol isomers suggest moderate boiling points (~180–220°C) and solubility in alcohols/ethers .

Biological Activity

2-[4-(Dimethylamino)phenyl]-2-pentanol, also known as a dimethylamino derivative, has garnered interest in the scientific community due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19N
  • Molecular Weight : 205.30 g/mol
  • CAS Number : 100-00-0

The compound features a pentanol backbone with a dimethylamino group attached to a phenyl ring, which is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is believed to act as an inhibitor of certain enzymes and receptors, modulating signaling pathways that are crucial for cellular function. Studies have indicated that the dimethylamino group enhances binding affinity to these targets, potentially leading to therapeutic effects.

Antioxidant Activity

Recent studies have shown that this compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This suggests potential neuroprotective effects, particularly in conditions characterized by oxidative damage.

Study Method Findings
Lactate dehydrogenase assaySignificant suppression of neuronal cell death induced by oxidative stress at alkyl chain lengths of 2-4.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it possesses moderate antibacterial properties, making it a candidate for further exploration in antimicrobial drug development.

Pathogen Tested Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition

Case Studies and Research Findings

  • Neuroprotective Effects : In a study focusing on neuronal health, this compound was shown to significantly reduce cell death in models of oxidative stress. The results suggest that the compound could be beneficial in treating neurodegenerative diseases where oxidative damage is prevalent.
  • Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially altering drug metabolism and efficacy. Further studies are required to elucidate the exact mechanisms involved.
  • Pharmacokinetics and Toxicology : Data on the pharmacokinetics of this compound remains limited. However, initial assessments suggest that it has favorable absorption characteristics with low toxicity profiles at therapeutic doses.

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